4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde
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Overview
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 1000340-35-1. It has a molecular weight of 225.04 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde can be represented by the SMILES string O=CC1C=NC2=NC=CC(Br)=C21 . The InChI Code for the compound is 1S/C8H5BrN2O/c9-6-1-2-10-8-7 (6)5 (4-12)3-11-8/h1-4H, (H,10,11) .Physical And Chemical Properties Analysis
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is a solid compound . It has a molecular weight of 225.04 .Scientific Research Applications
Cancer Research: FGFR Inhibitors
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde: has been utilized in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . These inhibitors are crucial in cancer therapy as abnormal FGFR signaling is associated with various types of tumors. The derivatives show promise in inhibiting cancer cell proliferation and could be potential candidates for cancer treatment.
Drug Discovery: Building Blocks for Synthesis
This compound serves as a versatile building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse molecular entities, which are essential in the discovery and development of new drugs.
Material Science: Advanced Battery Science
In the field of material science, particularly in advanced battery science, 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde could be used to develop new materials with enhanced electrical properties . This application is vital for the advancement of energy storage technologies.
Analytical Chemistry: Chromatography and Mass Spectrometry
The compound’s distinct chemical properties make it suitable for use as a standard or reagent in chromatographic and mass spectrometric analyses . This is important for the identification and quantification of various substances in complex mixtures.
Neuroscience: Dopamine Receptor Imaging
Derivatives of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde have been evaluated as potential imaging agents for dopamine D4 receptors using positron emission tomography (PET) . This application is significant for studying neurological disorders and developing treatments.
Biopharma Production: Controlled Environment Solutions
The compound may play a role in biopharmaceutical production, where controlled environment solutions are required . Its stability and reactivity can be leveraged in processes that require precise conditions.
Safety Research: Hazard Analysis
Given its chemical properties, 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is also used in safety research, particularly in hazard analysis and the development of precautionary measures . Understanding its interaction with biological systems is crucial for developing safe handling practices.
Enzyme Research: Human Neutrophil Elastase Inhibition
Recent studies have explored the use of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase (HNE), an enzyme involved in various inflammatory diseases . This research could lead to new therapeutic approaches for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activities against fgfr1, 2, and 3 .
Mode of Action
Related compounds have been found to inhibit the activity of fgfr1, 2, and 3 .
Result of Action
A related compound has been reported to inhibit breast cancer 4t1 cell proliferation and induce apoptosis .
properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJOYNDJFISGTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646883 |
Source
|
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-35-1 |
Source
|
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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